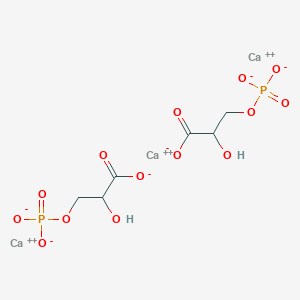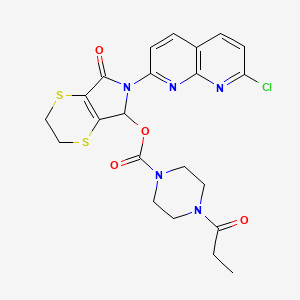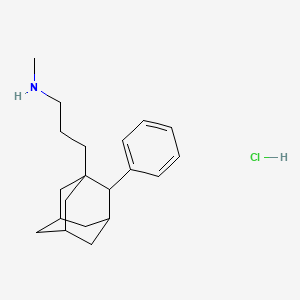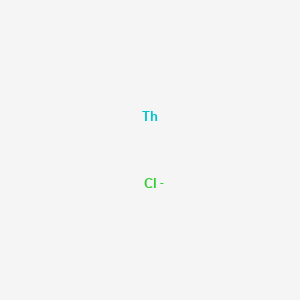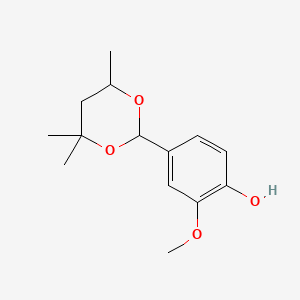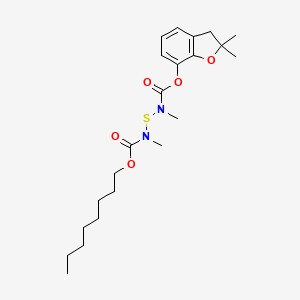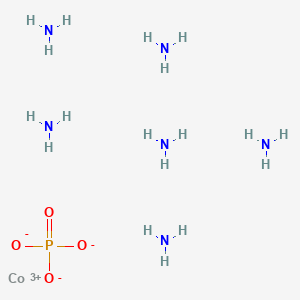
azane;cobalt(3+);phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;cobalt(3+);phosphate is a coordination compound consisting of azane (ammonia), cobalt in the +3 oxidation state, and phosphate ions. This compound is known for its unique coordination chemistry and catalytic properties. It is often used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azane;cobalt(3+);phosphate can be synthesized through various methods. One common approach involves the reaction of cobalt salts with ammonia and phosphate sources under controlled conditions. For instance, cobalt(II) phosphate can be prepared by reacting cobalt(II) nitrate with ammonium phosphate in an aqueous solution, followed by oxidation to cobalt(III) phosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. The synthesis may include steps such as precipitation, filtration, and drying to obtain the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Azane;cobalt(3+);phosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, where cobalt(III) is reduced to cobalt(II).
Reduction: The compound can be reduced under specific conditions, leading to the formation of cobalt(II) species.
Substitution: Ligand exchange reactions can occur, where ammonia or phosphate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with azane;cobalt(3+) phosphate include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(II) phosphate, while reduction reactions can produce cobalt(II) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Azane;cobalt(3+);phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of azane;cobalt(3+);phosphate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt(III) center can undergo reduction to cobalt(II), facilitating electron transfer processes. The phosphate ions play a crucial role in stabilizing the compound and enhancing its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) phosphate: Similar in composition but with cobalt in the +2 oxidation state.
Cobalt(III) chloride: Contains cobalt in the +3 oxidation state but with chloride ligands instead of phosphate.
Ammonium cobalt phosphate: A related compound with ammonium ions instead of azane.
Uniqueness
Azane;cobalt(3+);phosphate is unique due to its specific coordination environment and the presence of both ammonia and phosphate ligands. This combination imparts distinct catalytic properties and makes it suitable for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
55494-92-3 |
|---|---|
Molekularformel |
CoH18N6O4P |
Molekulargewicht |
256.09 g/mol |
IUPAC-Name |
azane;cobalt(3+);phosphate |
InChI |
InChI=1S/Co.6H3N.H3O4P/c;;;;;;;1-5(2,3)4/h;6*1H3;(H3,1,2,3,4)/q+3;;;;;;;/p-3 |
InChI-Schlüssel |
XHRIGOICGUJPKX-UHFFFAOYSA-K |
Kanonische SMILES |
N.N.N.N.N.N.[O-]P(=O)([O-])[O-].[Co+3] |
Verwandte CAS-Nummern |
15365-75-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)
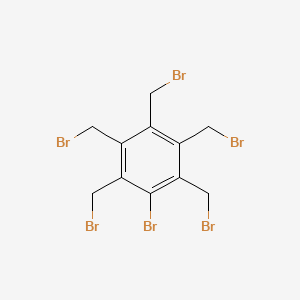
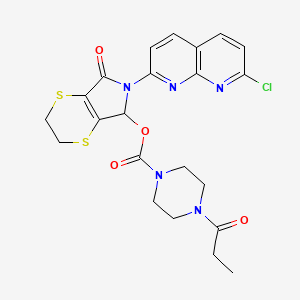
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
